{Imidazo[1,2-b]pyridazin-2-yl}methanol
Description
Significance of Imidazo[1,2-b]pyridazines in Contemporary Chemical Research
The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a "privileged" structure in medicinal chemistry. This designation stems from its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive agents.
The therapeutic potential of this class of compounds is underscored by the diverse range of biological targets they can modulate. These include, but are not limited to, various kinases, which are crucial enzymes in cellular signaling pathways. nih.gov The ability to synthesize a wide variety of substituted imidazo[1,2-b]pyridazines allows for the fine-tuning of their biological activity and pharmacokinetic properties, making them an attractive framework for drug discovery and development. thesciencein.org
Structural Characteristics and Nomenclature of the Imidazo[1,2-b]pyridazine Core
The core of imidazo[1,2-b]pyridazine is a bicyclic heteroaromatic system formed by the fusion of an imidazole (B134444) ring and a pyridazine (B1198779) ring. The fusion occurs between the 'a' face of the imidazole ring and the 'b' face of the pyridazine ring, resulting in a 5/6 fused ring system.
The numbering of the atoms in the imidazo[1,2-b]pyridazine ring system follows a specific convention. The nitrogen atom at the bridgehead is not numbered directly. The numbering starts from the carbon atom adjacent to the bridgehead nitrogen in the imidazole ring and proceeds around the imidazole and then the pyridazine ring.
![Imidazo[1,2-b]pyridazine core structure with numbering](https://i.imgur.com/your-image-code.png)
Table 1: Atom Numbering in the Imidazo[1,2-b]pyridazine Core
| Atom Position | Atom Type |
| 1 | Nitrogen |
| 2 | Carbon |
| 3 | Carbon |
| 4 (bridgehead) | Nitrogen |
| 5 | Carbon |
| 6 | Carbon |
| 7 | Carbon |
| 8 | Carbon |
| 9 (bridgehead) | Carbon |
This systematic numbering is crucial for unambiguously naming its various derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKMMUXEZDXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 B Pyridazin 2 Yl Methanol and Its Analogues
Classical Approaches for Imidazo[1,2-b]pyridazine (B131497) Ring Formation
The construction of the fused imidazo[1,2-b]pyridazine ring system has traditionally been achieved through condensation and cyclization reactions. These methods remain fundamental in the synthesis of this class of compounds.
Condensation Reactions with 3-Aminopyridazines
A prevalent and well-established method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the 3-aminopyridazine at the more nucleophilic N-1 position of the pyridazine (B1198779) ring, followed by an intramolecular cyclization with the amino group to form the imidazole (B134444) ring.
The choice of reagents and reaction conditions can significantly influence the yield and purity of the resulting imidazo[1,2-b]pyridazine. For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with various α-bromo ketones in the presence of a mild base like sodium bicarbonate is a common strategy. The halogen substituent on the pyridazine ring is reported to facilitate the successful formation of the bicyclic system in good yields. researchgate.net Without such a substituent, the nucleophilicity of the ring nitrogen not adjacent to the amino group can lead to preferential alkylation at that site, hindering the desired cyclization. researchgate.net
| 3-Aminopyridazine Derivative | α-Halocarbonyl Compound | Base | Solvent | Product | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | 2-Bromo-1-phenylethanone | NaHCO₃ | Ethanol | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Good | researchgate.net |
| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone (B141476) | - | 1,2-Dimethoxyethane | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) | 37 | |
| 3-Amino-6-arylpyridazine | Phenacyl bromide | - | Refluxing solvent | 2,6-Diaryl-imidazo[1,2-b]pyridazine | - | libretexts.org |
Cyclization Strategies for Bicyclic System Construction
Beyond the classical condensation approach, other cyclization strategies have been developed for the construction of the imidazo[1,2-b]pyridazine system. These often involve intramolecular reactions of suitably functionalized pyridazine precursors.
One such strategy is the palladium-catalyzed intramolecular C-H amination. This method can be employed in the synthesis of complex fused systems. For example, the coupling of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine can proceed via an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation, catalyzed by a palladium complex, to yield a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative. researchgate.net
Copper-catalyzed oxidative cyclization represents another modern approach. For instance, 2-halo-substituted imidazo[1,2-b]pyridazines can be synthesized via a one-pot copper-catalyzed oxidative cyclization of haloalkynes.
Targeted Synthesis of the {Imidazo[1,2-b]pyridazin-2-yl}methanol Moiety
The synthesis of the specific target compound, this compound, requires strategic functionalization at the C-2 position of the imidazo[1,2-b]pyridazine ring to introduce the methanol (B129727) group.
Functionalization at the C-2 Position to Introduce the Methanol Group
Direct hydroxymethylation at the C-2 position of the pre-formed imidazo[1,2-b]pyridazine ring is not a commonly reported method. Instead, the introduction of the methanol group is typically achieved through the functionalization of the C-2 position with a precursor group that can be subsequently converted to the desired hydroxymethyl moiety.
One key precursor is the carboxylic acid group. The synthesis of imidazo[1,2-b]pyridazine-2-carboxylic acid provides a vital intermediate. nih.gov This C-2 carboxylated compound can then be reduced to the corresponding primary alcohol.
Another approach involves the introduction of a halomethyl group at the C-2 position. For example, the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine has been reported. The chloromethyl group at the C-2 position is a versatile handle for further transformations, including nucleophilic substitution with a hydroxide (B78521) source to yield the methanol derivative.
Multi-Step Synthesis from Precursor Structures
A reliable synthetic route to this compound can be designed as a multi-step process, starting from the construction of the core heterocyclic system.
A plausible synthetic pathway is as follows:
Ring Formation: Synthesis of a suitable imidazo[1,2-b]pyridazine precursor, for example, through the condensation of a 3-aminopyridazine with an appropriate α-halocarbonyl compound.
C-2 Functionalization: Introduction of a carboxylic acid group at the C-2 position to yield imidazo[1,2-b]pyridazine-2-carboxylic acid.
Reduction: The final step involves the reduction of the carboxylic acid group to the primary alcohol. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). byjus.comlibretexts.org LiAlH₄ is known to effectively reduce carboxylic acids to primary alcohols. masterorganicchemistry.comresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Alternative reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be employed for the selective reduction of carboxylic acids in the presence of other functional groups. acs.org
| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions for Reduction | Final Product | Reference |
| 3-Aminopyridazine | 1. Appropriate α-ketoacid or derivative 2. Cyclization | Imidazo[1,2-b]pyridazine-2-carboxylic acid | 1. LiAlH₄ 2. Anhydrous ether/THF | This compound | nih.gov, byjus.com |
Metal-Catalyzed Coupling Reactions in Imidazo[1,2-b]pyridazine Synthesis
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively applied in the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold, allowing for the introduction of a wide range of substituents.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, Negishi, Kumada, and Stille reactions are powerful tools for the derivatization of the imidazo[1,2-b]pyridazine core. researchgate.net For instance, the Suzuki reaction has been successfully employed to synthesize novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives. This involves the coupling of a 6-chloro-2-substituted imidazo[1,2-b]pyridazine with a substituted aryl boronic acid in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a base.
These metal-catalyzed methods offer a high degree of flexibility and efficiency in creating diverse libraries of imidazo[1,2-b]pyridazine analogues for various applications, including drug discovery.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Suzuki-Miyaura | 6-Chloro-2-substituted imidazo[1,2-b]pyridazine | Substituted aryl boronic acid | Pd(PPh₃)₂Cl₂ | 2,6-Disubstituted imidazo[1,2-b]pyridazine | |
| Sonogashira | Halogenated imidazo[1,2-b]pyridazine | Terminal alkyne | Palladium complex and Copper(I) co-catalyst | Alkynyl-substituted imidazo[1,2-b]pyridazine | researchgate.net |
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been successfully applied to the imidazo[1,2-b]pyridazine system. researchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of a halide- or triflate-substituted imidazo[1,2-b]pyridazine with a boronic acid or its ester.
The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl groups at various positions of the imidazo[1,2-b]pyridazine scaffold, provided the corresponding halogenated precursor is available. For instance, the synthesis of 2-substituted aryl-6-(substituted aryl)imidazo[1,2-b]pyridazine derivatives has been achieved through the Suzuki reaction of 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine with a substituted aryl boronic acid. thesciencein.org This highlights the utility of this method for late-stage functionalization.
While direct examples leading to this compound are not extensively documented, this methodology is crucial for creating precursors. For example, a 2-bromo-imidazo[1,2-b]pyridazine could be coupled with a protected hydroxymethylphenylboronic acid, followed by deprotection to yield the desired aryl-substituted methanol derivative.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Scaffold
| Imidazo[1,2-b]pyridazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| 6-Chloro-2-substituted imidazo[1,2-b]pyridazine | Substituted aryl boronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃, DMF | 2-Substituted-6-aryl-imidazo[1,2-b]pyridazine | thesciencein.org |
| 6-Chloroimidazo[1,2-b]pyridazine (B1266833) | (Hetero)arylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O | 6-(Hetero)aryl-imidazo[1,2-b]pyridazine | researchgate.net |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 3-Aryl-6-chloro-imidazo[1,2-b]pyridazine | researchgate.net |
Sonogashira and Other Cross-Coupling Methodologies
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct route to alkynyl-substituted imidazo[1,2-b]pyridazines. wikipedia.org This methodology is invaluable for the introduction of sp-hybridized carbon linkers, which can be further elaborated. For instance, a 2-halo-imidazo[1,2-b]pyridazine can be coupled with a protected propargyl alcohol, which upon deprotection and potential reduction of the triple bond, could yield analogues of this compound.
A review of metal-catalyzed cross-coupling reactions highlights the functionalization of the imidazo[1,2-b]pyridazine core using not only Sonogashira and Suzuki-Miyaura reactions but also Heck, Negishi, Kumada, and Stille couplings. researchgate.net These reactions expand the repertoire of synthetic chemists for introducing diverse substituents onto the heterocyclic scaffold.
Table 2: Overview of Various Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization
| Reaction Type | General Reactants | Key Features | Reference |
| Sonogashira | Halogenated imidazo[1,2-b]pyridazine, terminal alkyne | Forms C(sp²)-C(sp) bonds, introduces alkynyl moieties | wikipedia.org |
| Heck | Halogenated imidazo[1,2-b]pyridazine, alkene | Forms C(sp²)-C(sp²) bonds, introduces alkenyl groups | researchgate.net |
| Negishi | Halogenated imidazo[1,2-b]pyridazine, organozinc reagent | High reactivity and functional group tolerance | researchgate.net |
| Stille | Halogenated imidazo[1,2-b]pyridazine, organotin reagent | Mild reaction conditions, tolerant to various functional groups | researchgate.net |
C-H Functionalization Strategies for Imidazo[1,2-b]pyridazine Derivatives
Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. researchgate.net For the imidazo[1,2-b]pyridazine system, C-H arylation has been demonstrated, primarily at the C3 position. semanticscholar.orgresearchgate.net
Palladium-catalyzed direct arylation of 6-chloroimidazo[1,2-b]pyridazine with various aryl bromides has been achieved, leading to 3-aryl-6-chloroimidazo[1,2-b]pyridazines in good to excellent yields. semanticscholar.org This regioselectivity is a key consideration in the synthetic design. While C-H functionalization at the C2 position of the parent imidazo[1,2-b]pyridazine is less commonly reported, it represents an active area of research. The development of new catalytic systems could enable the direct introduction of functional groups, including precursors to a methanol moiety, at this position.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery. While the stereoselective synthesis of chiral derivatives of this compound is not extensively documented, general principles of asymmetric synthesis can be applied.
Plausible strategies include the asymmetric reduction of a 2-acyl-imidazo[1,2-b]pyridazine precursor using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or chiral metal catalysts (e.g., Noyori's asymmetric hydrogenation). Alternatively, the enantioselective addition of an organometallic reagent to a 2-formyl-imidazo[1,2-b]pyridazine could provide access to chiral secondary alcohols.
Although direct examples for the imidazo[1,2-b]pyridazine system are scarce, a study on the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric multicomponent reaction highlights the potential for achieving high stereoselectivity in related fused heterocyclic systems. nih.gov This suggests that with further research, effective methods for the stereoselective synthesis of chiral this compound derivatives could be developed.
Chemical Reactivity and Transformation Pathways of Imidazo 1,2 B Pyridazin 2 Yl Methanol
Reactivity of the Imidazo[1,2-b]pyridazine (B131497) Core System
The imidazo[1,2-b]pyridazine ring system is an electron-deficient bicyclic heteroaromatic structure. The nitrogen atoms in the pyridazine (B1198779) ring withdraw electron density, influencing the reactivity of the entire scaffold. This electronic nature dictates the patterns of electrophilic and nucleophilic aromatic substitutions, as well as the conditions under which ring-opening or rearrangement reactions might occur.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution: The imidazo[1,2-b]pyridazine core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridazine ring. However, the imidazole (B134444) ring is more electron-rich compared to the pyridazine moiety, making it the preferred site for electrophilic attack. Theoretical and experimental studies on related imidazo[1,2-a]pyrazines suggest that electrophilic substitution preferentially occurs at the C-3 position. umich.edustackexchange.com This is attributed to the formation of a more stable cationic intermediate where the positive charge can be delocalized without disrupting the aromaticity of the pyridazine ring. For instance, nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) with nitric acid in sulfuric acid selectively yields the 3-nitro derivative. mdpi.comresearchgate.net
Table 1: Electrophilic Aromatic Substitution on Imidazo[1,2-b]pyridazine Derivatives
| Starting Material | Reagent and Conditions | Product | Position of Substitution | Reference |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Nitric acid (68%), Sulfuric acid, 0 °C to room temp. | 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | C-3 | mdpi.com, researchgate.net |
Nucleophilic Aromatic Substitution: The pyridazine ring of the imidazo[1,2-b]pyridazine system is susceptible to nucleophilic aromatic substitution, particularly when activated by a good leaving group. The C-6 position is a common site for such reactions. Halogen substituents at this position are readily displaced by various nucleophiles. A wide range of imidazo[1,2-b]pyridazine derivatives have been synthesized via nucleophilic displacement of a chlorine or fluorine atom at the C-6 position by amines, thiols, and alkoxides. nih.govnih.gov For example, 6-chloro-2-substituted imidazo[1,2-b]pyridazines react with aryl boronic acids in the presence of a palladium catalyst (Suzuki coupling) to afford 6-aryl derivatives. thesciencein.org
Table 2: Nucleophilic Aromatic Substitution on the Imidazo[1,2-b]pyridazine Core
| Starting Material | Nucleophile/Reagent | Conditions | Product | Position of Substitution | Reference |
| 6-chloro-2-substituted-imidazo[1,2-b]pyridazine | Substituted aryl boronic acid | Bis(triphenylphosphine)palladium(II) chloride, K₂CO₃, DMF | 2-substituted-6-(substituted aryl)imidazo[1,2-b]pyridazine | C-6 | thesciencein.org |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Various amines | Reflux in n-propanol | 6-amino-3-bromo-imidazo[1,2-b]pyridazine derivatives | C-6 | nih.gov |
| 1-[5-(6-fluoro-imidazo[1,2-b]pyridazin-3-yl)-thiophen-2-yl]-ethanone | Ethanolamine | Cesium carbonate, DMSO, 100°C | 1-{5-[6-(2-Hydroxy-ethylamino)-imidazo[1,2-b]pyridazin-3-yl]-thiophen-2-yl}-ethanone | C-6 | researchgate.net |
Ring-Opening and Rearrangement Reactions
The imidazo[1,2-b]pyridazine scaffold is generally stable under a variety of reaction conditions. Information regarding ring-opening and rearrangement reactions of {Imidazo[1,2-b]pyridazin-2-yl}methanol is not extensively documented in the current literature. The stability of the fused aromatic system suggests that harsh conditions, such as strong acids or bases at elevated temperatures, would be necessary to induce such transformations.
Reactions Involving the Methanol (B129727) Functionality at the C-2 Position
The hydroxymethyl group at the C-2 position of this compound is a primary alcohol and thus exhibits characteristic reactivity. It can undergo oxidation, reduction, esterification, etherification, and various substitution reactions.
Oxidation and Reduction Chemistry of the Alcohol Group
Oxidation: The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, imidazo[1,2-b]pyridazine-2-carbaldehyde, or further to the carboxylic acid, imidazo[1,2-b]pyridazine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid. The synthesis of 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid has been reported, implying the feasibility of oxidizing a C-2 substituent. nih.gov
Reduction: As the methanol group is already in a reduced state, further reduction is not applicable.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can react with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield {imidazo[1,2-b]pyridazin-2-yl}methyl acetate.
Etherification: Ether derivatives can be prepared via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)imidazo[1,2-b]pyridazine.
Substitution Reactions at the Hydroxymethyl Group
The hydroxyl group of the methanol functionality can be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding 2-(chloromethyl) or 2-(bromomethyl)imidazo[1,2-b]pyridazine. The synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine from 6-chloropyridazin-3-amine and 1,3-dichloroacetone (B141476) demonstrates the formation of a similar structure, suggesting that direct halogenation of the alcohol is a viable pathway. mdpi.comresearchgate.net These halogenated derivatives are then valuable intermediates for introducing a variety of nucleophiles at the C-2 methylene (B1212753) position.
Table 3: Potential Transformations of the Methanol Functionality
| Reaction Type | Reagent/Conditions | Potential Product |
| Oxidation | MnO₂, PCC | Imidazo[1,2-b]pyridazine-2-carbaldehyde |
| Oxidation | KMnO₄, Jones reagent | Imidazo[1,2-b]pyridazine-2-carboxylic acid |
| Esterification | Acetic anhydride, pyridine | {Imidazo[1,2-b]pyridazin-2-yl}methyl acetate |
| Etherification | 1. NaH; 2. Methyl iodide | 2-(Methoxymethyl)imidazo[1,2-b]pyridazine |
| Substitution | SOCl₂ | 2-(Chloromethyl)imidazo[1,2-b]pyridazine |
| Substitution | PBr₃ | 2-(Bromomethyl)imidazo[1,2-b]pyridazine |
Mechanistic Investigations of Key Transformations
The chemical reactivity of the imidazo[1,2-b]pyridazine scaffold is a subject of ongoing research, with studies focusing on understanding the underlying mechanisms to enable precise functionalization. Key transformations often involve metal-catalyzed reactions and cyclization processes, where mechanistic insights guide the development of synthetic methodologies.
One of the fundamental transformations is the construction of the imidazo[1,2-b]pyridazine ring system itself. The condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine proceeds under mild basic conditions. nih.gov Mechanistically, the regioselectivity of this reaction is governed by the nucleophilicity of the nitrogen atoms in the 3-aminopyridazine (B1208633) ring. The ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. nih.gov Consequently, the initial alkylation by the α-bromoketone occurs preferentially at this position. However, to achieve the desired bicyclic product, this pathway can be hampered. By introducing a halogen at the 6-position of the pyridazine ring, the nucleophilicity of the adjacent nitrogen is significantly reduced through an inductive effect. This electronic modification directs the alkylation to the desired nitrogen atom, facilitating the subsequent intramolecular cyclization to form the imidazo[1,2-b]pyridazine core in good yields. nih.gov
Another proposed mechanism involves the cyclization for the synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine systems. This transformation can be promoted by reagents like phosphorus oxychloride (POCl₃). The key step is the cyclization of an intermediate such as 2-(3-aminopyridin-2-yl)-6-chloropyridazin-3(2H)-one. researchgate.net
For the functionalization of the pre-formed scaffold, metal-catalyzed cross-coupling reactions are pivotal. While detailed mechanistic studies specifically for this compound are not extensively documented, analogies can be drawn from investigations into the broader imidazo[1,2-b]pyridazine class and related heterocyclic systems. For instance, palladium-catalyzed C-H activation and arylation reactions are common. A plausible mechanism for such transformations typically involves a catalytic cycle that includes:
Coordination: The palladium catalyst coordinates to the imidazo[1,2-b]pyridazine substrate.
C-H Activation: The C-H bond is cleaved, often as the rate-determining step, to form a palladacycle intermediate.
Oxidative Addition: An aryl halide or other coupling partner adds to the palladium center.
Reductive Elimination: The new C-C bond is formed, releasing the functionalized product and regenerating the active palladium catalyst. researchgate.net
Theoretical calculations, such as the determination of pKa values and N-basicities, have also been employed to predict and rationalize the regioselectivity of metalation reactions on related scaffolds like imidazo[1,2-a]pyrazines. nih.gov These computational approaches help in understanding which positions on the heterocyclic ring are most susceptible to deprotonation by strong bases, thereby guiding the regioselective introduction of functional groups. nih.gov
Sequential and One-Pot Functionalizations of the Imidazo[1,2-b]pyridazine Scaffold
The strategic functionalization of the imidazo[1,2-b]pyridazine scaffold is crucial for creating diverse molecular architectures, particularly in medicinal chemistry. nih.gov Sequential and one-pot methodologies offer significant advantages in terms of efficiency, reduced waste, and rapid library generation. beilstein-journals.org
Metal-catalyzed cross-coupling reactions are particularly well-suited for the sequential functionalization of the imidazo[1,2-b]pyridazine system. researchgate.net A common strategy involves the use of di-halogenated imidazo[1,2-b]pyridazines as starting materials. The differential reactivity of the halogen atoms (e.g., iodine vs. bromine or chlorine) allows for selective, stepwise transformations. For example, a more reactive C-I bond can be selectively functionalized via a Suzuki-Miyaura or Sonogashira coupling, leaving a C-Br or C-Cl bond intact for a subsequent, different cross-coupling reaction. This approach enables the controlled introduction of two different substituents at specific positions on the scaffold. researchgate.net
One-pot functionalization, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, represents a highly efficient synthetic strategy. researchgate.net For related heterocyclic systems, such as 1H-imidazo[1,2-b]pyrazoles, sequential one-pot protocols have been developed. beilstein-journals.org A notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This method can be adapted into a one-pot, two-step process where an initial microwave-assisted reaction forms an intermediate, which is then subjected to the GBB reaction in the same pot by adding the remaining reagents. beilstein-journals.orgsemanticscholar.org This strategy allows for the rapid construction of a library of diversely substituted compounds from simple building blocks. beilstein-journals.org
The table below summarizes representative sequential and one-pot functionalization strategies applicable to the imidazo[1,2-b]pyridazine scaffold and related structures.
Table 1: Examples of Sequential and One-Pot Functionalization Reactions
| Reaction Type | Scaffold | Description | Key Features |
|---|---|---|---|
| Sequential Cross-Coupling | Imidazo[1,2-b]pyridazine | Stepwise functionalization of di-halo derivatives using reactions like Suzuki-Miyaura or Sonogashira. researchgate.net | Controlled introduction of different groups at specific sites based on halogen reactivity. |
| Sequential Metalation | Imidazo[1,2-a]pyrazine | A first metalation and electrophilic quench, followed by a second metalation at a different position. nih.gov | Regioselectivity guided by the directing effects of existing substituents and the base used. |
| One-Pot GBB Reaction | 1H-Imidazo[1,2-b]pyrazole | Microwave-assisted formation of an aminopyrazole intermediate followed by a one-pot GBB three-component reaction. beilstein-journals.org | High efficiency; rapid library generation. |
| Sequential Two-Step, One-Pot | Imidazo[1,2-a]pyrimidine | Formation of an imine intermediate followed by the addition of other components to construct a fused imidazole ring in one pot. semanticscholar.org | Microwave-assisted; green solvent (ethanol). |
| Auto-Tandem Pd-Catalyzed Amination | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | Intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation in a single catalytic cycle. researchgate.net | Forms complex fused systems efficiently. |
These advanced synthetic methods highlight the versatility of the imidazo[1,2-b]pyridazine core, allowing for the creation of complex and polyfunctionalized molecules through carefully designed reaction sequences. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like {Imidazo[1,2-b]pyridazin-2-yl}methanol. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the confirmation of the bicyclic imidazo[1,2-b]pyridazine (B131497) core and the hydroxymethyl substituent at the C2 position.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis
While specific experimental data for this compound is not extensively published, a detailed analysis can be constructed based on the known spectra of the parent imidazo[1,2-b]pyridazine scaffold and related derivatives. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) and imidazole (B134444) rings, as well as the methylene (B1212753) and hydroxyl protons of the substituent. The pyridazine ring typically exhibits a three-proton spin system. The C6-H and C8-H protons would appear as doublets, with the C7-H proton as a doublet of doublets. The imidazole proton (C3-H) would appear as a singlet. The methylene protons of the -CH₂OH group would also be a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself would present as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the parent imidazo[1,2-b]pyridazine, the observed chemical shifts are C2 (δ 143.10), C3 (δ 139.05), C6 (δ 133.83), C7 (δ 125.75), C8 (δ 116.76), and the bridgehead carbon C8a (δ 116.72). chemicalbook.com The introduction of the methanol (B129727) group at C2 would significantly shift the C2 signal and influence the shifts of neighboring carbons. The methylene carbon of the -CH₂OH group would appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | ~150-155 |
| C3 | ~7.8-8.0 (s, 1H) | ~110-115 |
| C6 | ~8.0-8.2 (d, 1H) | ~125-130 |
| C7 | ~7.0-7.2 (dd, 1H) | ~118-122 |
| C8 | ~7.6-7.8 (d, 1H) | ~135-140 |
| C8a | - | ~140-145 |
| -CH₂OH | ~4.7-4.9 (s, 2H) | ~55-60 |
| -CH₂OH | ~5.3-5.5 (br s, 1H) | - |
Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent protons, clearly delineating the C6-H, C7-H, and C8-H spin system on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon signal (C3, C6, C7, C8, and the methylene carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in confirming the conformation of the hydroxymethyl group relative to the imidazole ring protons.
Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): For this compound (Molecular Formula: C₇H₇N₃O, Molecular Weight: 149.15 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 150.1. bldpharm.comsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The calculated exact mass for [C₇H₇N₃O + H]⁺ is 150.0667. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. This technique is routinely applied to characterize novel imidazo[1,2-b]pyridazine derivatives. nih.gov
Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal the characteristic fragmentation pattern. Key fragmentation pathways for the [M+H]⁺ ion would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the loss of formaldehyde (B43269) (CH₂O, 30 Da), leading to significant fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Analysis Type | Information Gained |
| [C₇H₇N₃O+H]⁺ | 150.0667 | HRMS (ESI+) | Molecular Formula Confirmation |
| [C₆H₅N₃]⁺ | 119.0510 | MS/MS | Loss of formaldehyde (-CH₂O) |
| [C₆H₆N₃]⁺ | 120.0562 | MS/MS | Loss of hydroxymethyl radical (•CH₂OH) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching from the aromatic rings and the methylene group (around 3100-2900 cm⁻¹), C=N and C=C stretching vibrations of the heterocyclic rings (1650-1450 cm⁻¹), and a prominent C-O stretching band for the primary alcohol (around 1050 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the imidazo[1,2-b]pyridazine core. The symmetric C-H stretching modes would also be visible.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound has not been reported in the public domain, the technique has been successfully applied to numerous other derivatives of the imidazo[1,2-b]pyridazine scaffold. dundee.ac.uknih.gov For example, co-crystal structures of imidazo[1,2-b]pyridazine-based inhibitors bound to kinases like DYRK1A and TYK2 have been elucidated. dundee.ac.uknih.gov These studies reveal that the bicyclic system is planar and describe the specific orientation of substituents relative to the core, as well as key hydrogen bonding and other non-covalent interactions within the protein's active site. dundee.ac.uknih.gov
Should a single crystal of this compound be grown, X-ray analysis would confirm the planarity of the fused ring system and determine the conformation of the hydroxymethyl substituent. It would also reveal the packing arrangement in the crystal lattice and identify intermolecular hydrogen bonds, likely involving the alcohol group and the nitrogen atoms of the heterocyclic core.
Theoretical and Computational Investigations of Imidazo 1,2 B Pyridazin 2 Yl Methanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. scirp.org For {Imidazo[1,2-b]pyridazin-2-yl}methanol, DFT calculations would provide a detailed picture of its molecular orbitals, charge distribution, and sites susceptible to chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity. For this compound, the HOMO is expected to be distributed over the electron-rich imidazo[1,2-b]pyridazine (B131497) ring system. The nitrogen atoms of the imidazole (B134444) and pyridazine (B1198779) rings, with their lone pairs of electrons, would likely contribute significantly to the HOMO.
The energy of the LUMO, conversely, relates to the molecule's ability to accept electrons, reflecting its electrophilicity. The LUMO is anticipated to be located over the π-system of the bicyclic core. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; related to nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; related to electrophilicity. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface.
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazo[1,2-b]pyridazine ring and the oxygen atom of the methanol (B129727) group. These areas represent electron-rich sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton of the methanol substituent and the protons attached to the carbon atoms of the ring. These electron-deficient regions are prone to nucleophilic attack. bhu.ac.in
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for exploring its conformational landscape and understanding its interactions with solvent molecules or biological macromolecules.
The methanol substituent at the 2-position of the imidazo[1,2-b]pyridazine ring has rotational freedom around the carbon-carbon and carbon-oxygen single bonds. MD simulations can reveal the preferred conformations of this side chain and the energy barriers between different rotational isomers. This information is crucial for understanding how the molecule might orient itself when interacting with a biological target.
Furthermore, MD simulations can provide insights into the intermolecular interactions between this compound and its environment. In an aqueous solution, for example, simulations would show the formation and dynamics of hydrogen bonds between the hydroxyl group and the nitrogen atoms of the heterocyclic core with water molecules.
In Silico Docking Studies for Biological Target Interaction Prediction
Given that the imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, often targeting protein kinases, in silico docking studies are a logical step to predict the potential biological targets of this compound. researchgate.netnih.gov
Molecular docking simulations would predict the binding orientation and affinity of the molecule within the active site of a target protein. The imidazo[1,2-b]pyridazine core is known to form key hydrogen bonding interactions with the hinge region of many kinases. nih.gov For this compound, it is plausible that the nitrogen atoms of the bicyclic system would act as hydrogen bond acceptors. The hydroxyl group of the methanol substituent could also participate in hydrogen bonding, either as a donor or an acceptor, with amino acid residues in the binding pocket, potentially enhancing binding affinity and selectivity. Docking studies on various imidazo[1,2-b]pyridazine derivatives have shown interactions with targets such as cyclin-dependent kinases (CDKs) and Tyk2 JH2. researchgate.netnih.gov
Table 2: Potential Hydrogen Bond Interactions of this compound with a Hypothetical Kinase Active Site
| Atom/Group on Ligand | Interaction Type | Potential Interacting Residue in Protein |
| N1 of Imidazo ring | Hydrogen Bond Acceptor | Backbone NH of hinge region residue |
| N5 of Pyridazine ring | Hydrogen Bond Acceptor | Backbone NH of hinge region residue |
| Hydroxyl group (-OH) | Hydrogen Bond Donor/Acceptor | Side chain of Asp, Glu, Ser, Thr, or backbone carbonyl |
Note: This table presents hypothetical interactions based on known binding modes of related compounds.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be a powerful tool for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.
For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. By comparing the calculated spectrum with the experimentally obtained one, a high degree of correlation would confirm the molecular structure. Discrepancies between the predicted and experimental spectra could indicate the presence of specific solvent effects or conformational averaging that were not fully accounted for in the computational model.
Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in the experimental IR spectrum. This can be particularly useful for identifying the characteristic vibrational modes of the imidazo[1,2-b]pyridazine core and the methanol substituent.
Advanced Applications of Imidazo 1,2 B Pyridazine Derivatives in Chemical and Life Sciences
Role in Medicinal Chemistry Research (Mechanistic and Pre-clinical Focus)
Derivatives of {imidazo[1,2-b]pyridazin-2-yl}methanol are central to medicinal chemistry research due to their capacity to interact with a wide array of biological targets. Their structural rigidity and synthetic tractability allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Enzyme and Kinase Inhibitory Activities (e.g., DYRK, TAK1, AAK1, BCL-ABL, mTOR)
The imidazo[1,2-b]pyridazine (B131497) core serves as an effective scaffold for designing potent and selective enzyme and kinase inhibitors, which are crucial in oncology, immunology, and neurology research.
DYRK, CLK, and CDK Inhibition : 3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some compounds showing IC₅₀ values below 100 nM. researchgate.net Optimization of an imidazo[1,2-b]pyridazine fragment led to potent cellular inhibitors of DYRK1A, a target of interest for cancer and neurological disorders. researchgate.net The scaffold has also been developed into inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK12 and CDK13, which are key regulators of gene transcription. researchgate.netdigitellinc.com
TAK1 Inhibition : Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, featuring an appropriate aryl group at the 3-position, can inhibit Transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations. One lead compound demonstrated an IC₅₀ of 55 nM for TAK1, showing potential for treating multiple myeloma where TAK1 is often upregulated.
AAK1 Inhibition : Imidazo[1,2-b]pyridazine-based compounds have been developed as potent inhibitors of Adaptor Associated Kinase 1 (AAK1). nih.govgoogle.comgoogle.com AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis and is considered a therapeutic target for neuropathic pain and viral infections. nih.govgoogle.comaustinpublishinggroup.com Patents from Bristol Myers Squibb have disclosed derivatives with potent AAK1 binding and inhibition, with some compounds achieving IC₅₀ values below 10 nM. nih.gov
BCR-ABL Inhibition : The most prominent clinical example of an imidazo[1,2-b]pyridazine-based drug is Ponatinib, a potent pan-BCR-ABL inhibitor. It was specifically designed with a carbon-carbon triple bond to effectively target the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to other tyrosine kinase inhibitors used in chronic myeloid leukemia (CML). dtic.mil The imidazo[1,2-b]pyridazine ring of Ponatinib interacts with the hinge region of the kinase's ATP binding site, forming a critical hydrogen bond with the main chain of Met318. dergipark.org.tr
mTOR Inhibition : A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have been synthesized as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR). nih.gov Two compounds from this series, A17 and A18, displayed significant mTOR inhibitory activity with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov These compounds exhibited anti-proliferative effects against non-small cell lung cancer cell lines. nih.gov
Table 1: Selected Imidazo[1,2-b]pyridazine Derivatives and their Kinase Inhibitory Activities
Target Kinase Compound Series/Name Reported Activity (IC₅₀) Therapeutic Area TAK1 6-substituted morpholine imidazo[1,2-b]pyridazines 55 nM (lead compound) Multiple Myeloma AAK1 Imidazo[1,2-b]pyridazine derivatives (BMS) < 10 nM Neuropathic Pain BCR-ABL (T315I) Ponatinib Potent inhibitor Chronic Myeloid Leukemia mTOR Diaryl urea derivatives (A17, A18) 67 nM, 62 nM Oncology DYRK1A / CLK1 3,6-Disubstituted imidazo[1,2-b]pyridazines 50 nM / 82 nM (Compound 20a) Oncology, Neurology
Ligand Development for Specific Biological Targets (e.g., β-Amyloid Plaques, Serotonin (B10506) Receptors)
Beyond enzyme inhibition, the imidazo[1,2-b]pyridazine scaffold is utilized to develop ligands for other critical biological targets.
β-Amyloid Plaques : A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. researchgate.net These compounds were designed as isosteric analogues of IMPY, a known Aβ plaque imaging agent. researchgate.net The binding affinities of these derivatives for synthetic Aβ₁₋₄₀ aggregates ranged from 11.0 nM to over 1000 nM. researchgate.net The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a particularly high binding affinity (Ki = 11.0 nM), suggesting its potential for development as a novel positron emission tomography (PET) radiotracer. researchgate.net
Serotonin Receptors : While the broader class of imidazopyridines has been investigated for activity at serotonin receptors, specific and extensive research focusing on imidazo[1,2-b]pyridazine derivatives as direct serotonin receptor ligands is not widely documented in peer-reviewed literature. theses.cz Related scaffolds, such as imidazo[1,2-a]pyridines, have been explored as modulators of the 5-HT₂ₐ serotonin receptor. google.com
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives for β-Amyloid Plaques
Compound Substituents Binding Affinity (Ki, nM) 4 2-(4'-Dimethylaminophenyl), 6-(methylthio) 11.0 IMPY (Reference) N/A 16.3 PIB (Reference) N/A 1.8
Modulation of Cellular Signaling Pathways (e.g., DNA damage response, endocytosis)
By inhibiting specific kinases, imidazo[1,2-b]pyridazine derivatives can modulate critical cellular signaling pathways involved in disease progression.
DNA Damage Response (DDR) : CDK12, a target for imidazo[1,2-b]pyridazine inhibitors, plays a crucial role in the DNA damage response by regulating the expression of DDR genes. digitellinc.comrsc.org The CDK12/13 inhibitor SR-4835, which is based on this scaffold, has been shown to sensitize triple-negative breast cancer cells to PARP inhibitors and other DNA-damaging agents by downregulating genes in the DDR pathway. rsc.org This highlights a therapeutic strategy of combining CDK12 inhibition with other agents that target DNA repair mechanisms. rsc.org
Endocytosis : The function of AAK1 inhibitors is directly linked to the modulation of clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization. google.comgoogle.com By inhibiting AAK1, these compounds are hypothesized to reduce the endocytosis of key proteins involved in pain signal transmission. austinpublishinggroup.com This mechanism is also being explored for broad-spectrum antiviral therapies, as many viruses rely on clathrin-mediated endocytosis for cellular entry. dtic.mil Furthermore, some imidazo[1,2-b]pyridazine derivatives have been observed to induce vacuole formation after endocytosis in cancer cells, suggesting another potential mechanism of action. acs.org
JAK-STAT and other pathways : As inhibitors of kinases like Tyk2 (a Janus kinase), imidazo[1,2-b]pyridazine derivatives can allosterically modulate the JAK-STAT signaling pathway, which is central to the immune response and implicated in autoimmune diseases. nih.gov Inhibition of PIM kinases by this class of compounds can affect cell survival pathways by preventing the phosphorylation of downstream targets like BAD. aacrjournals.org Similarly, mTOR inhibitors based on this scaffold can suppress the PI3K/AKT/mTOR pathway, leading to cell cycle arrest. nih.gov
In vitro Antimicrobial and Antifungal Properties
The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold for the development of anti-infective agents. researchgate.net
Antimicrobial Activity : Novel 2-substituted aryl/alkyl-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives have been synthesized and screened for in-vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Certain compounds within these series have demonstrated good antimicrobial efficacy.
Antifungal Properties : The antifungal potential of imidazo[1,2-b]pyridazine derivatives has been evaluated against various phytopathogenic fungi. Bioassays using the mycelium growth rate method have shown that many compounds in this class display excellent and broad-spectrum antifungal activities.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Target Engagement
Systematic SAR studies have been crucial for optimizing the interaction of imidazo[1,2-b]pyridazine derivatives with their biological targets.
For Kinase Inhibition : SAR studies have shown that substitutions at positions 2, 3, and 6 of the imidazo[1,2-b]pyridazine core are critical for determining potency and selectivity. nih.gov For TAK1 inhibitors, introducing a morpholine group at the C6 position improved kinase inhibition compared to unsubstituted analogues. nih.gov In the case of Ponatinib, the 3-ylethynyl group was a key structural feature designed to overcome the steric hindrance from the T315I mutation in BCR-ABL. dtic.mil For DYRK1A inhibitors, transposing a substituent from the 2-position to the 3-position was found to enhance binding affinity by a factor of 1000.
For Aβ Plaque Ligands : In the development of ligands for β-amyloid plaques, SAR studies indicated that a 2-N,N-dimethylaminophenyl moiety might be a key requirement for achieving desirable binding affinities. researchgate.net The nature of the substituent at the 6-position was also found to significantly influence the binding affinity for Aβ aggregates. researchgate.net
Applications in Materials Science
While predominantly explored in medicinal chemistry, the unique photophysical properties of the imidazo[1,2-b]pyridazine scaffold have led to its use in materials science. dergipark.org.tr
Organic Light-Emitting Devices (OLEDs) : Imidazo[1,2-b]pyridazine has been utilized as a building block for developing host materials for high-performance red-phosphorescent OLEDs. dergipark.org.tr The electronic properties of the scaffold contribute to the efficient energy transfer required for phosphorescence.
Photochromic Materials : The scaffold has also been incorporated into the design of hierarchically responsive and photochromic imidazopyridazinium iodoargentate hybrid materials. dergipark.org.tr These materials can change their color upon exposure to light, making them suitable for applications in sensors and optical data storage.
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,2-b]pyridazine (IP) has been identified as a novel and effective electron-transporting unit for developing host materials used in high-performance phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov The IP moiety exhibits both excellent electron-transporting capability and high thermal stability, which are critical properties for durable and efficient OLED devices. nih.gov
In one notable study, several bipolar host materials were developed by combining carbazole (B46965) units, which are known for their hole-transporting (p-type) properties, with the electron-transporting (n-type) IP core. nih.gov By strategically altering the substitution sites on the IP core, researchers synthesized a series of host materials, including IP6Cz, IP68Cz, IP36Cz, and IP368Cz. nih.gov
The performance of these materials was evaluated in red-emitting PhOLEDs using the phosphorescent emitter tris(2-phenylquinoline)iridium(III) (Ir(pq)₂acac). The devices based on the IP6Cz and IP68Cz hosts demonstrated exceptional electroluminescence (EL) performance. nih.gov Specifically, the OLEDs achieved very high maximum external quantum efficiencies (ηext,max) of 26.9% and 25.2%, respectively. Furthermore, these devices exhibited minimal efficiency roll-off, maintaining high efficiency even at increased brightness levels. nih.gov The successful application of these IP-based hosts was also demonstrated in deep-red OLEDs using tris(1-phenylisoquinoline)iridium(III) (Ir(piq)₂acac) as the emitter, which also showed strong EL performance. nih.gov
Table 1: Performance of Red PhOLEDs Using Imidazo[1,2-b]pyridazine-Based Host Materials
| Host Material | Emitter | Max. External Quantum Efficiency (ηext,max) |
|---|---|---|
| IP6Cz | Ir(pq)₂acac | 26.9% |
| IP68Cz | Ir(pq)₂acac | 25.2% |
| IP6Cz | Ir(piq)₂acac | 20.5% |
Photochromic Systems
Currently, there is limited available scientific literature detailing the application of imidazo[1,2-b]pyridazine derivatives in the development of photochromic systems. While the heterocyclic core possesses versatile electronic properties, its potential for creating materials that undergo reversible color changes upon exposure to light has not been a significant focus of published research.
Development of Functional Hybrid Materials
The development of functional hybrid materials leverages the unique properties of imidazo[1,2-b]pyridazine derivatives for specific, targeted applications. Their role as host materials in OLEDs is a primary example, where they form a critical component of a functional organic-electronic device. nih.gov
Beyond electronics, their ability to act as potent and specific ligands has been explored in the context of biomedical diagnostics. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for binding to β-amyloid plaques, which are associated with Alzheimer's disease. acs.orgnih.gov In these studies, compounds such as 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated high binding affinity, suggesting their potential use in developing novel radiotracers for positron emission tomography (PET) imaging of these plaques. nih.gov This application positions the imidazo[1,2-b]pyridazine core as a functional component in hybrid diagnostic materials.
Furthermore, the robust nature of the imidazo[1,2-b]pyridazine scaffold and its capacity for functionalization make it a candidate for incorporation into more complex hybrid structures, such as metal-organic frameworks (MOFs), although specific examples of imidazo[1,2-b]pyridazine-based MOFs are not yet widely reported. researchgate.net
Catalysis and Reagent Development
Imidazo[1,2-b]pyridazines as Ligands in Metal-Catalyzed Reactions
The nitrogen-rich structure of the imidazo[1,2-b]pyridazine ring system makes it an excellent candidate for use as a ligand in coordination chemistry and metal-catalyzed reactions. The lone pairs of electrons on the nitrogen atoms can coordinate to metal centers, influencing the catalyst's stability, activity, and selectivity.
While much of the literature focuses on the synthesis of imidazo[1,2-b]pyridazines using metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), this inherently demonstrates the scaffold's ability to interact with transition metal catalysts. researchgate.net Their demonstrated ability to act as specific ligands for biological targets, such as the Tyk2 pseudokinase domain and β-amyloid plaques, underscores their strong coordinating properties. nih.govnih.gov This established binding capability suggests a high potential for these derivatives to be developed into effective ligands for homogeneous or heterogeneous catalysis, although extensive research into this specific application is still emerging.
Utilization as Reagents in Organic Synthesis
The primary role of imidazo[1,2-b]pyridazine derivatives in organic synthesis is as a structural scaffold or building block for the creation of more complex molecules, particularly in the field of medicinal chemistry. nih.gov Numerous synthetic routes have been developed to functionalize the core at various positions, enabling its use as a key intermediate. researchgate.net
However, beyond its role as a structural motif, certain derivatives have been utilized as reagents. For instance, some imidazo[1,2-b]pyridazine compounds have been employed as brominating reagents in specific organic syntheses. dntb.gov.ua This application, while less common than its use as a scaffold, highlights the potential for the functionalized heterocyclic system to participate directly in chemical transformations as a reagent. The development of imidazo[1,2-b]pyridazine-based reagents remains an area with potential for future exploration.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | - |
| Imidazo[1,2-b]pyridazine | IP |
| 6-(9H-carbazol-9-yl)imidazo[1,2-b]pyridazine | IP6Cz |
| 6,8-di(9H-carbazol-9-yl)imidazo[1,2-b]pyridazine | IP68Cz |
| 3,6-di(9H-carbazol-9-yl)imidazo[1,2-b]pyridazine | IP36Cz |
| 3,6,8-tri(9H-carbazol-9-yl)imidazo[1,2-b]pyridazine | IP368Cz |
| Tris(2-phenylquinoline)iridium(III) | Ir(pq)₂acac |
| Tris(1-phenylisoquinoline)iridium(III) | Ir(piq)₂acac |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | - |
Future Research Directions and Methodological Advancements
The scientific intrigue surrounding {Imidazo[1,2-b]pyridazin-2-yl}methanol and its parent scaffold, imidazo[1,2-b]pyridazine (B131497), continues to grow, driven by their demonstrated utility as a privileged structure in medicinal chemistry. nih.govresearchgate.netresearchgate.net From anticancer agents to kinase inhibitors, this heterocyclic system is at the core of numerous therapeutic investigations. nih.govnih.gov The evolution of this field hinges on pioneering advancements in synthesis, reactivity, computational analysis, and interdisciplinary collaboration. This section outlines key future research directions poised to unlock the full potential of these compounds.
Q & A
Q. What are the common synthetic routes to {imidazo[1,2-b]pyridazin-2-yl}methanol?
this compound is typically synthesized via condensation reactions between substituted pyridazines and haloacetaldehyde derivatives or ethyl (chloroacetyl)carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., Pd or Cu catalysts) are also employed to introduce functional groups at specific positions . For example, details a multi-step synthesis involving HBTU-mediated coupling and methylation/alkoxylation steps to generate derivatives. Key characterization methods include H NMR, ESI-MS, and HPLC (purity >99%) .
Q. How is the purity and stability of this compound assessed experimentally?
Purity is validated via HPLC (e.g., 99.6% purity with min in ) and spectroscopic techniques (H NMR). Stability studies involve monitoring degradation under varying pH, temperature, and light conditions. For instance, analogs in emphasize storage at -20°C in inert atmospheres to prevent oxidation of the methanol group. Degradation products are identified using LC-MS .
Q. What are the primary biological targets of imidazo[1,2-b]pyridazine derivatives?
These compounds often target kinases (e.g., Haspin, Tyk2, c-Met, VEGFR2) due to their ability to occupy ATP-binding pockets. highlights imidazo[1,2-b]pyridazines as dual c-Met/VEGFR2 inhibitors, validated via enzymatic assays and X-ray crystallography. The methanol substituent enhances solubility, critical for in vivo efficacy .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,2-b]pyridazine synthesis be addressed?
Regioselectivity issues arise from competing isomer formation (e.g., imidazo[4,5-c]pyridazine vs. imidazo[1,2-b]pyridazine). Strategies include:
Q. How do structural modifications at the 2-methanol position impact bioactivity?
Substituting the methanol group with alkyl/aryl groups or converting it to a ketone (e.g., methanone derivatives in ) alters pharmacokinetics and target affinity. For example:
Q. What methodologies resolve contradictions in spectral or crystallographic data for imidazo[1,2-b]pyridazine analogs?
Contradictions in spectral assignments (e.g., H NMR shifts due to tautomerism) are resolved via:
Q. How can computational tools optimize imidazo[1,2-b]pyridazine derivatives for target selectivity?
- Docking studies : Predict binding modes to kinases (e.g., Tyk2 JAK1 in ).
- MD simulations : Assess conformational stability of ligand-receptor complexes.
- QSAR models : Correlate substituent electronic properties (Hammett constants) with inhibitory potency .
emphasizes integrating these tools with synthetic workflows to prioritize high-value derivatives.
Q. What strategies mitigate byproduct formation during transition-metal-catalyzed aryl-aryl coupling?
Q. How are metabolic stability and pharmacokinetics evaluated for imidazo[1,2-b]pyridazine-based drug candidates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
